benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride
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Overview
Description
Benzyl (1R,5S,6s)-3-azabicyclo[310]hexan-6-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the carbamate functionality. The reaction conditions often involve the use of strong bases, protecting groups, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Benzyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate
- tert-Butyl (1R,5S,6S)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate
Uniqueness
Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both the benzyl and carbamate groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
benzyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-14-7-11(10)12)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H/t10-,11+,12?; |
InChI Key |
IVVPXCFKBLXHFE-ZLURZNERSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NC(=O)OCC3=CC=CC=C3)CN1.Cl |
Canonical SMILES |
C1C2C(C2NC(=O)OCC3=CC=CC=C3)CN1.Cl |
Origin of Product |
United States |
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